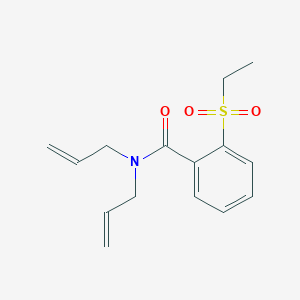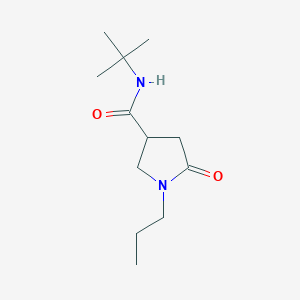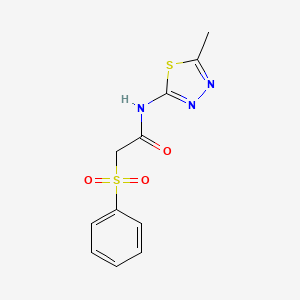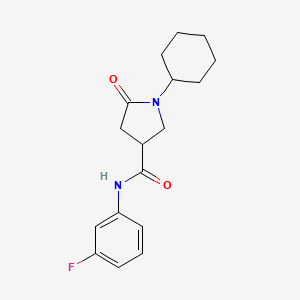![molecular formula C14H10ClNO3 B11160911 [(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetonitrile](/img/structure/B11160911.png)
[(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETONITRILE is a synthetic organic compound that belongs to the class of chromen derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETONITRILE typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the chromen core structure. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: The chromen core is then chlorinated at the 8-position using reagents such as thionyl chloride or phosphorus pentachloride.
Oxidation: The resulting chlorinated intermediate is oxidized to introduce the oxo group at the 4-position. Common oxidizing agents include potassium permanganate or chromium trioxide.
Nitrile Introduction: The final step involves the introduction of the acetonitrile group through a nucleophilic substitution reaction. This can be achieved using reagents like sodium cyanide or potassium cyanide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-({8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETONITRILE undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or reduce the nitrile group to an amine.
Substitution: The chlorinated position can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Sodium cyanide, potassium cyanide, or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-({8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETONITRILE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent for diseases such as Alzheimer’s and Parkinson’s.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-({8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Comparaison Avec Des Composés Similaires
Similar Compounds
Coumarin Derivatives: These compounds share a similar chromen core structure and exhibit diverse biological activities.
Quinolone Derivatives: These compounds have a similar bicyclic structure and are known for their antibacterial properties.
Flavonoids: These naturally occurring compounds have a similar core structure and are studied for their antioxidant and anti-inflammatory properties.
Uniqueness
2-({8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETONITRILE is unique due to its specific substitution pattern and the presence of both chlorinated and nitrile functional groups. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C14H10ClNO3 |
|---|---|
Poids moléculaire |
275.68 g/mol |
Nom IUPAC |
2-[(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetonitrile |
InChI |
InChI=1S/C14H10ClNO3/c15-11-6-10-8-2-1-3-9(8)14(17)19-12(10)7-13(11)18-5-4-16/h6-7H,1-3,5H2 |
Clé InChI |
XOEBMTHSOMFFTD-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)OCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl {7-[2-(cycloheptylamino)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11160853.png)
![N-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B11160860.png)
![methyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B11160863.png)
![N-(furan-2-ylmethyl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B11160864.png)
![7-[(4-bromobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11160875.png)
![9-[2-(4-chlorophenyl)ethyl]-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11160883.png)
![N-{4-[(3-methylbutyl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B11160890.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B11160896.png)
![4-phenyl-7-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B11160900.png)

![3-[(4-chlorobenzyl)oxy]-2-hexyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11160907.png)



